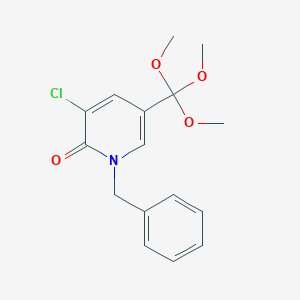

1-benzyl-3-chloro-5-(trimethoxymethyl)-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

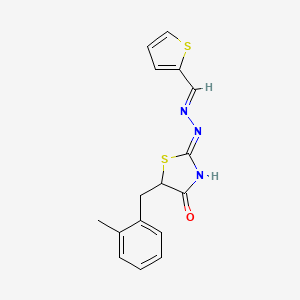

1-Benzyl-3-chloro-5-(trimethoxymethyl)-2(1H)-pyridinone, also known as BCPMP, is a synthetic compound that has been studied for its potential applications in the field of chemistry. BCPMP is an organic compound with a molecular formula of C11H13ClNO3 and a molecular weight of 248.68 g/mol. It is a colorless solid that is insoluble in water but soluble in many organic solvents. BCPMP is a chiral molecule and has two enantiomers, (R)-BCPMP and (S)-BCPMP.

Scientific Research Applications

Synthesis and Characterization in Chemical Reactions

1-Benzyl-3-Chloro-5-(Trimethoxymethyl)-2(1H)-Pyridinone and similar compounds have been studied in the context of chemical synthesis and characterization. For instance, Fuchita et al. (1988) explored the metallation of aliphatic carbon atoms, leading to the synthesis of cyclopalladated complexes of 2-(trimethylsilyl)pyridine. These complexes exhibit dynamic behavior in proton nuclear magnetic resonance spectroscopy, which is crucial in understanding their chemical properties and potential applications in various chemical reactions (Fuchita et al., 1988).

Potential in Medicinal Chemistry

In the realm of medicinal chemistry, Linden et al. (2011) investigated 1,4-dihydropyridine derivatives, a class to which 1-Benzyl-3-Chloro-5-(Trimethoxymethyl)-2(1H)-Pyridinone is related. These compounds sometimes display calcium modulatory properties, which are significant for potential therapeutic applications, particularly in cardiovascular diseases (Linden et al., 2011).

Study of Molecular Associations

1-Benzyl-3-Chloro-5-(Trimethoxymethyl)-2(1H)-Pyridinone and its analogs have also been the subject of studies focusing on molecular associations. Lomas et al. (2006) examined the self-association in pyridylalkanols, which provides insight into the behavior of these molecules in different solvents and conditions. Such studies are essential for understanding the molecular interactions and potential applications in fields like nanotechnology and material science (Lomas et al., 2006).

Antiviral Activity

Research has also been conducted on the antiviral activity of pyridinone derivatives. Goldman et al. (1991) found that derivatives of pyridinones inhibit the activity of HIV-1 reverse transcriptase and prevent the spread of HIV-1 infection in cell culture. This suggests potential applications of 1-Benzyl-3-Chloro-5-(Trimethoxymethyl)-2(1H)-Pyridinone and its derivatives in antiviral therapies, particularly targeting HIV (Goldman et al., 1991).

properties

IUPAC Name |

1-benzyl-3-chloro-5-(trimethoxymethyl)pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO4/c1-20-16(21-2,22-3)13-9-14(17)15(19)18(11-13)10-12-7-5-4-6-8-12/h4-9,11H,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUFJUBSASCEGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CN(C(=O)C(=C1)Cl)CC2=CC=CC=C2)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-chloro-5-(trimethoxymethyl)-2(1H)-pyridinone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Methylsulfonylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2366610.png)

![3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2366611.png)

![N-(5-chloro-2-methoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2366616.png)

![2-Ethyl-4-methyl-6-(2-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2366619.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2366623.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2366629.png)

![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-methylphenyl)methanone](/img/structure/B2366631.png)